molecular formula C15H10N2O4 B8622162 2-nitro-4-quinolin-4-yloxyphenol

2-nitro-4-quinolin-4-yloxyphenol

Katalognummer: B8622162
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: VHRYARBPHCDVGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-4-quinolin-4-yloxyphenol is an organic compound that features a nitro group, a quinoline moiety, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-quinolin-4-yloxyphenol typically involves the reaction of 4-hydroxyquinoline with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-nitro-4-quinolin-4-yloxyphenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-Amino-4-(quinolin-4-yloxy)-phenol.

    Substitution: Various substituted phenol derivatives.

    Oxidation: Quinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-nitro-4-quinolin-4-yloxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-nitro-4-quinolin-4-yloxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Nitro-4-(quinolin-4-yloxy)-aniline
  • 2-Nitro-4-(quinolin-4-yloxy)-benzoic acid
  • 2-Nitro-4-(quinolin-4-yloxy)-benzene

Uniqueness

2-nitro-4-quinolin-4-yloxyphenol is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C15H10N2O4

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-nitro-4-quinolin-4-yloxyphenol

InChI

InChI=1S/C15H10N2O4/c18-14-6-5-10(9-13(14)17(19)20)21-15-7-8-16-12-4-2-1-3-11(12)15/h1-9,18H

InChI-Schlüssel

VHRYARBPHCDVGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.